molecular formula C22H13NO6 B2424718 (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 1105244-48-1

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2424718
CAS No.: 1105244-48-1
M. Wt: 387.347
InChI Key: COSCAARDTLZUCS-UHFFFAOYSA-N
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Description

The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a complex organic molecule that features a unique combination of benzofuran, isoxazole, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and isoxazole intermediates, which are then coupled with the chromene derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical properties and reactions.

Biology

In biological research, this compound can be used to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for use in various industrial processes, including the production of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: These compounds share the chromene moiety and exhibit similar chemical properties.

    Benzofuran derivatives: Compounds with the benzofuran structure may have comparable biological activities.

    Isoxazole derivatives: These compounds can undergo similar chemical reactions and have related applications.

Uniqueness

(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate is unique due to its combination of benzofuran, isoxazole, and chromene moieties. This unique structure allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO6/c24-16-11-21(28-18-8-4-2-6-15(16)18)22(25)26-12-14-10-20(29-23-14)19-9-13-5-1-3-7-17(13)27-19/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCAARDTLZUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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